Cas no 2228506-26-9 (3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid)

3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid
- 2228506-26-9
- EN300-1779937
-
- インチ: 1S/C12H16FNO3/c13-10-2-1-3-11(7-10)17-5-4-9(8-14)6-12(15)16/h1-3,7,9H,4-6,8,14H2,(H,15,16)
- InChIKey: WDUPAFCNVAXGPX-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)OCCC(CN)CC(=O)O
計算された属性
- 精确分子量: 241.11142153g/mol
- 同位素质量: 241.11142153g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 7
- 複雑さ: 238
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.1
- トポロジー分子極性表面積: 72.6Ų
3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1779937-0.05g |
3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid |
2228506-26-9 | 0.05g |
$900.0 | 2023-09-20 | ||
Enamine | EN300-1779937-1.0g |
3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid |
2228506-26-9 | 1g |
$1070.0 | 2023-06-02 | ||
Enamine | EN300-1779937-0.1g |
3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid |
2228506-26-9 | 0.1g |
$943.0 | 2023-09-20 | ||
Enamine | EN300-1779937-5g |
3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid |
2228506-26-9 | 5g |
$3105.0 | 2023-09-20 | ||
Enamine | EN300-1779937-2.5g |
3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid |
2228506-26-9 | 2.5g |
$2100.0 | 2023-09-20 | ||
Enamine | EN300-1779937-10.0g |
3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid |
2228506-26-9 | 10g |
$4606.0 | 2023-06-02 | ||
Enamine | EN300-1779937-0.25g |
3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid |
2228506-26-9 | 0.25g |
$985.0 | 2023-09-20 | ||
Enamine | EN300-1779937-0.5g |
3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid |
2228506-26-9 | 0.5g |
$1027.0 | 2023-09-20 | ||
Enamine | EN300-1779937-5.0g |
3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid |
2228506-26-9 | 5g |
$3105.0 | 2023-06-02 | ||
Enamine | EN300-1779937-10g |
3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid |
2228506-26-9 | 10g |
$4606.0 | 2023-09-20 |
3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid 関連文献
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acidに関する追加情報
Professional Introduction to 3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic Acid (CAS No. 2228506-26-9)
3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid, with the chemical identifier CAS No. 2228506-26-9, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its unique structural features, has garnered attention for its potential applications in drug development and therapeutic interventions. The presence of both an aminomethyl group and a 3-fluorophenoxy moiety imparts distinct chemical properties that make it a valuable candidate for further investigation.
The aminomethyl group, specifically the -CH₂NH₂ moiety, is a common pharmacophore in medicinal chemistry due to its ability to form hydrogen bonds and participate in various biochemical interactions. This functional group is often incorporated into drug molecules to enhance binding affinity and improve solubility. In contrast, the 3-fluorophenoxy group introduces a fluorine atom into the aromatic ring, which can modulate metabolic stability, lipophilicity, and receptor binding affinity. The combination of these two groups in 3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid suggests a compound with multifaceted pharmacological potential.
In recent years, there has been growing interest in the development of novel compounds that can modulate inflammatory pathways and immune responses. The structural features of 3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid make it a promising candidate for such applications. Studies have shown that compounds containing the aminomethyl group can interact with various enzymes and receptors involved in inflammation, potentially leading to therapeutic benefits. Additionally, the 3-fluorophenoxy moiety has been demonstrated to enhance the bioavailability and metabolic stability of drug molecules, making it an attractive feature for pharmaceutical development.
The synthesis of 3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid involves a series of well-established organic reactions that highlight its accessibility for further functionalization. The introduction of the aminomethyl group typically requires nucleophilic substitution reactions or reductive amination techniques, while the incorporation of the 3-fluorophenoxy group often involves halogenation followed by nucleophilic aromatic substitution. These synthetic strategies not only demonstrate the feasibility of producing this compound but also open avenues for designing derivatives with enhanced pharmacological properties.
Evaluation of the pharmacological activity of 3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid has revealed several interesting findings. Preclinical studies have indicated that this compound exhibits anti-inflammatory effects by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes, which are implicated in various inflammatory conditions. Furthermore, the compound has shown potential in modulating immune cell function, particularly in reducing cytokine production and enhancing regulatory T cell activity.
The impact of fluorine substitution on the phenoxy ring is another area of active research. Fluorinated aromatic compounds are known for their improved pharmacokinetic profiles, including increased metabolic stability and enhanced binding affinity to biological targets. The presence of a fluorine atom at the 3-position of the phenoxy ring in 3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid may contribute to these favorable properties, making it an attractive scaffold for drug design.
In conclusion, 3-(aminomethyl strong >)-5-(< strong >3-fluorophenoxy strong >)pentanoic acid (CAS No. 2228506-26-9) is a compound with significant potential in pharmaceutical research and development. Its unique structural features, including the presence of both an < strong >aminomethyl strong >group and a < strong >3-fluorophenoxy strong >moiety, make it a versatile molecule for modulating inflammatory pathways and immune responses. Further research is warranted to fully explore its therapeutic applications and optimize its pharmacological properties.
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